molecular formula C19H18ClN3O4 B157241 VER-49009 CAS No. 940289-57-6

VER-49009

Cat. No.: B157241
CAS No.: 940289-57-6
M. Wt: 387.8 g/mol
InChI Key: HUNAOTXNHVALTN-UHFFFAOYSA-N
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Description

VER-49009, also known as CCT 129397, is a potent inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the stabilization and proper folding of various proteins, many of which are essential for cancer cell survival and proliferation. This compound has shown significant potential in inhibiting the activity of heat shock protein 90, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of VER-49009 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures.

Chemical Reactions Analysis

VER-49009 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

VER-49009 has a wide range of scientific research applications, including:

Mechanism of Action

VER-49009 exerts its effects by binding to the ATPase domain of heat shock protein 90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of client proteins that are essential for cancer cell survival. The inhibition of heat shock protein 90 by this compound results in the induction of heat shock proteins 27 and 72, reduction of client proteins such as c-Raf, B-Raf, and survivin, and ultimately causes cell cycle arrest and apoptosis .

Comparison with Similar Compounds

VER-49009 is compared with other similar heat shock protein 90 inhibitors, such as VER-50589 and NVP-AUY922. While all these compounds inhibit heat shock protein 90, they differ in their binding affinities, cellular uptake, and antiproliferative activities:

    VER-50589: This compound has a higher binding affinity to heat shock protein 90 and greater cellular uptake compared to this compound.

    NVP-AUY922: This compound is another potent heat shock protein 90 inhibitor with a different chemical structure.

These comparisons highlight the uniqueness of this compound in terms of its specific binding mode and its potential as a lead compound for further drug development.

Properties

IUPAC Name

3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNAOTXNHVALTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678600
Record name 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940289-57-6
Record name 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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